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Compound of Interest

Compound Name:
N-Hydroxy-4-

methylbenzenesulfonamide

Cat. No.: B178281 Get Quote

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the

Spectral Properties of N-Hydroxy-4-methylbenzenesulfonamide and Related Compounds.

This guide provides a comparative analysis of the spectral data for N-Hydroxy-4-
methylbenzenesulfonamide and three structurally related compounds: 4-

methylbenzenesulfonamide, N-hydroxybenzenesulfonamide, and 4-

hydroxybenzenesulfonamide. Due to the limited availability of experimental spectral data for N-
Hydroxy-4-methylbenzenesulfonamide, predicted values are included for this compound and

are clearly noted. This guide aims to serve as a valuable resource for the identification and

characterization of these molecules in a research and development setting.

Data Presentation
The following tables summarize the available mass spectrometry, nuclear magnetic resonance

(NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopy data for the target compound

and its comparators.

Table 1: Mass Spectrometry Data

Validation & Comparative

Check Availability & Pricing
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Compound
Molecular
Formula

Molecular
Weight (
g/mol )

Key Mass-
to-Charge
Ratios (m/z)

Ionization
Mode

Source

N-Hydroxy-4-

methylbenze

nesulfonamid

e

C₇H₉NO₃S 187.22

[M+H]⁺:

188.0376

(Predicted)

ESI PubChem

4-

Methylbenze

nesulfonamid

e

C₇H₉NO₂S 171.22
171, 155, 91,

65
EI NIST[1][2]

N-

Hydroxybenz

enesulfonami

de

C₆H₇NO₃S 173.19
173, 109, 77,

65
EI

NIST,

mzCloud[3][4]

[5]

4-

Hydroxybenz

enesulfonami

de

C₆H₇NO₃S 173.19
173, 157,

108, 65
EI PubChem[6]

Table 2: ¹H NMR Spectral Data
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Compound Solvent
Chemical Shifts (δ,
ppm) and
Multiplicities

Source

N-Hydroxy-4-

methylbenzenesulfona

mide

- Data not available -

4-

Methylbenzenesulfona

mide

CDCl₃

2.43 (s, 3H, CH₃),

4.81 (s, 2H, NH₂),

7.33 (d, 2H, Ar-H),

7.78 (d, 2H, Ar-H)

The Royal Society of

Chemistry[7]

N-

Hydroxybenzenesulfo

namide

DMSO-d₆

7.7-8.0 (m, 5H, Ar-H),

9.9 (s, 1H, OH), 10.5

(s, 1H, NH)

PubChem[8]

4-

Hydroxybenzenesulfo

namide

DMSO-d₆

6.89 (d, 2H, Ar-H),

7.18 (s, 2H, NH₂),

7.61 (d, 2H, Ar-H),

10.1 (s, 1H, OH)

PubChem[6]

Table 3: ¹³C NMR Spectral Data
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Compound Solvent
Chemical Shifts (δ,
ppm)

Source

N-Hydroxy-4-

methylbenzenesulfona

mide

- Data not available -

4-

Methylbenzenesulfona

mide

CDCl₃
21.5, 127.1, 129.7,

138.8, 143.6

The Royal Society of

Chemistry[7]

N-

Hydroxybenzenesulfo

namide

DMSO-d₆
126.8, 129.1, 132.5,

141.2
PubChem[8]

4-

Hydroxybenzenesulfo

namide

DMSO-d₆
115.4, 128.0, 132.0,

161.1
PubChem[6]

Table 4: Infrared (IR) Spectral Data (Key Peaks)
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Compound Sample Phase
Wavenumber
(cm⁻¹)

Assignment Source

N-Hydroxy-4-

methylbenzenes

ulfonamide

-
Data not

available
- -

4-

Methylbenzenes

ulfonamide

Solid

3340, 3240,

1595, 1330,

1160

N-H str, N-H str,

C=C str, SO₂

asym str, SO₂

sym str

NIST[9][10]

N-

Hydroxybenzene

sulfonamide

KBr Pellet

3450, 3250,

1580, 1340,

1170

O-H str, N-H str,

C=C str, SO₂

asym str, SO₂

sym str

NIST[3]

4-

Hydroxybenzene

sulfonamide

KBr Pellet

3460, 3350,

3250, 1595,

1310, 1150

O-H str, N-H str,

N-H str, C=C str,

SO₂ asym str,

SO₂ sym str

ChemicalBook[1

1]

Table 5: UV-Visible (UV-Vis) Spectral Data

Validation & Comparative
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Compound Solvent λmax (nm)
Molar
Absorptivity
(ε)

Source

N-Hydroxy-4-

methylbenzenes

ulfonamide

-
Data not

available
- -

4-

Methylbenzenes

ulfonamide

Ethanol 224 12,300 NIST[12]

N-

Hydroxybenzene

sulfonamide

-
Data not

available
- -

4-

Hydroxybenzene

sulfonamide

Water 254 13,800 PubChem[6]

Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectral data

presented above. Specific parameters may vary depending on the instrumentation used.

1. Mass Spectrometry (MS)

Electron Ionization (EI): A solid or liquid sample is introduced into the mass spectrometer,

vaporized, and bombarded with a high-energy electron beam (typically 70 eV). This causes

the molecule to ionize and fragment. The resulting ions are separated by a mass analyzer

based on their mass-to-charge ratio (m/z) and detected.

Electrospray Ionization (ESI): The sample is dissolved in a suitable solvent and pumped

through a capillary at a high voltage. This creates a fine spray of charged droplets. The

solvent evaporates, leaving charged sample molecules that are then analyzed. This is a

"soft" ionization technique that often leaves the molecular ion intact.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Validation & Comparative

Check Availability & Pricing
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Sample Preparation: 5-10 mg of the solid sample is dissolved in approximately 0.5-0.7 mL of

a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of a

reference standard, such as tetramethylsilane (TMS), may be added.

Data Acquisition: The NMR tube is placed in the spectrometer's magnet. For ¹H NMR, the

instrument is tuned to the proton frequency. A series of radiofrequency pulses are applied,

and the resulting free induction decay (FID) is recorded. For ¹³C NMR, the instrument is

tuned to the carbon-13 frequency, and spectra are typically acquired with proton decoupling

to simplify the spectrum. The FID is then Fourier transformed to produce the NMR spectrum.

3. Infrared (IR) Spectroscopy

KBr Pellet Method: A small amount of the solid sample (1-2 mg) is finely ground with

approximately 100-200 mg of dry potassium bromide (KBr). The mixture is then pressed

under high pressure to form a transparent pellet.

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. An

infrared beam is passed through the pellet, and the detector measures the amount of light

that is transmitted at each wavenumber. The resulting interferogram is Fourier transformed to

obtain the IR spectrum.

4. Ultraviolet-Visible (UV-Vis) Spectroscopy

Sample Preparation: A dilute solution of the sample is prepared in a UV-transparent solvent

(e.g., ethanol, water). The concentration is adjusted so that the maximum absorbance is

within the optimal range of the instrument (typically 0.1 - 1.0 absorbance units).

Data Acquisition: A cuvette is filled with the sample solution and placed in the

spectrophotometer. A reference cuvette containing only the solvent is also prepared. The

instrument scans a range of UV and visible wavelengths, and the absorbance of the sample

is recorded relative to the reference.

Visualization of Experimental Workflow
The following diagrams illustrate the general workflows for sample analysis using the

spectroscopic techniques discussed.
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General workflow for mass spectrometry analysis.
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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